molecular formula C12H13N3O2S2 B1204808 2-(2-methoxyethylthio)-N-(1,3,4-thiadiazol-2-yl)benzamide

2-(2-methoxyethylthio)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B1204808
M. Wt: 295.4 g/mol
InChI Key: HXTTZPRRADQPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethylthio)-N-(1,3,4-thiadiazol-2-yl)benzamide is a carbonyl compound.

Scientific Research Applications

Anticancer Applications

  • Microwave-Assisted Synthesis for Anticancer Evaluation: A study synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are associated with important biological properties. These compounds, synthesized using microwave irradiation, exhibited promising in vitro anticancer activity against several human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).

Nematocidal Activity

  • Nematocidal Activity of Oxadiazole Derivatives: Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group revealed significant nematocidal activity against Bursaphelenchus xylophilus. This suggests the potential of these compounds as lead compounds for nematicide development (Liu et al., 2022).

Photodynamic Therapy for Cancer Treatment

  • Application in Photodynamic Therapy: A study focused on the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds demonstrated high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Antifungal Properties

  • Antimicrobial and Antifungal Properties: Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, demonstrating their potential as biologically active substances (Gür et al., 2020).

Insecticidal Activity

  • Insecticidal Activity against Cotton Leaf Worm: A study on the synthesis of novel heterocyclic compounds hybrid with 1,3,4-thiadiazole moiety evaluated their insecticidal activity. Several compounds showed higher insecticidal activity than commercial agents, indicating their potential in agricultural applications (Mohamed et al., 2020).

properties

Product Name

2-(2-methoxyethylthio)-N-(1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H13N3O2S2/c1-17-6-7-18-10-5-3-2-4-9(10)11(16)14-12-15-13-8-19-12/h2-5,8H,6-7H2,1H3,(H,14,15,16)

InChI Key

HXTTZPRRADQPJR-UHFFFAOYSA-N

SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=CS2

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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